Isomer-Specific Discrimination by Deoxyribozymes
RNA-cleaving deoxyribozymes were developed that are selectively activated by only one of three methylated cytidine isomers. DNA catalysts specific for 3-methylcytidine (m³C) displayed a 10- to 30-fold accelerated cleavage of their target m³C-modified RNA compared to RNA containing other isomers like m⁴C or m⁵C [1]. This demonstrates the unique molecular recognition properties of the 3-methylated form.
| Evidence Dimension | Catalytic activity (cleavage rate) of isomer-specific deoxyribozymes on modified RNA substrates |
|---|---|
| Target Compound Data | 10- to 30-fold accelerated cleavage |
| Comparator Or Baseline | RNA substrates modified with N4-methylcytidine (m⁴C) or 5-methylcytidine (m⁵C) isomers |
| Quantified Difference | 10x to 30x increase in cleavage rate for the 3-methylcytidine target |
| Conditions | In vitro selection and activity assay with synthetic RNA oligonucleotides containing a single methylated cytidine isomer |
Why This Matters
This high degree of molecular specificity validates the need for 3-methylcytidine methosulfate as a specific substrate or standard in assays designed to detect or manipulate m³C modifications, as other isomers will not elicit the same response.
- [1] Liaqat, A., et al. (2021). RNA-Cleaving Deoxyribozymes Differentiate Methylated Cytidine Isomers in RNA. Angewandte Chemie International Edition, 60(35), 19058-19062. DOI: 10.1002/anie.202106517 View Source
